molecular formula C11H13NO3 B3034981 1-(Cyclopentyloxy)-4-nitrobenzene CAS No. 26455-35-6

1-(Cyclopentyloxy)-4-nitrobenzene

Cat. No.: B3034981
CAS No.: 26455-35-6
M. Wt: 207.23 g/mol
InChI Key: VXICHIXNGDQYGT-UHFFFAOYSA-N
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Description

1-(Cyclopentyloxy)-4-nitrobenzene (C₁₁H₁₁NO₃) is a nitroaromatic compound featuring a cyclopentyloxy substituent at the 1-position and a nitro group at the 4-position of the benzene ring. The cyclopentyloxy group confers steric bulk and moderate lipophilicity, distinguishing it from simpler alkoxy derivatives. This compound is commercially available for research purposes, with pricing typically varying by supplier (e.g., 1g inquiries via CymitQuimica ).

Properties

IUPAC Name

1-cyclopentyloxy-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c13-12(14)9-5-7-11(8-6-9)15-10-3-1-2-4-10/h5-8,10H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXICHIXNGDQYGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601298925
Record name 1-(Cyclopentyloxy)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601298925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26455-35-6
Record name 1-(Cyclopentyloxy)-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26455-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Cyclopentyloxy)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601298925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(Cyclopentyloxy)-4-nitrobenzene typically involves the nitration of 1-(Cyclopentyloxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, including the use of catalysts and advanced separation techniques.

Chemical Reactions Analysis

1-(Cyclopentyloxy)-4-nitrobenzene undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The cyclopentyloxy group can be oxidized to form various oxidation products depending on the reagents and conditions used.

Common reagents for these reactions include hydrogen gas, palladium on carbon, and various nucleophiles for substitution reactions. Major products formed from these reactions include 1-(Cyclopentyloxy)-4-aminobenzene and other substituted derivatives.

Scientific Research Applications

1-(Cyclopentyloxy)-4-nitrobenzene has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems.

    Medicine: Research into the pharmacological properties of nitroaromatic compounds may involve 1-(Cyclopentyloxy)-4-nitrobenzene as a model compound.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Cyclopentyloxy)-4-nitrobenzene involves its interaction with molecular targets through its nitro and cyclopentyloxy groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, while the cyclopentyloxy group can influence the compound’s solubility and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares 1-(Cyclopentyloxy)-4-nitrobenzene with structurally related nitrobenzene derivatives:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features References
1-(Cyclopentyloxy)-4-nitrobenzene Cyclopentyloxy (C₅H₉O) C₁₁H₁₁NO₃ 221.21 Bulky alkoxy group; moderate lipophilicity
1-Dodecyloxy-4-nitrobenzene Dodecyloxy (C₁₂H₂₅O) C₁₈H₂₉NO₃ 307.43 Long alkyl chain; high lipophilicity; forms hydrogen-bonded ribbons in crystal lattice
1-(Methylsulfanyl)-4-nitrobenzene Methylsulfanyl (CH₃S) C₇H₇NO₂S 169.20 Thioether group; potential leaving group in nucleophilic substitution
1-BENZYLOXY-4-NITROBENZENE Benzyloxy (C₆H₅CH₂O) C₁₃H₁₁NO₃ 229.23 Aromatic alkoxy group; used in synthesizing 4-benzyloxyaniline
1-(Ethanesulfonyl)-4-nitrobenzene Ethanesulfonyl (C₂H₅SO₂) C₈H₉NO₄S 215.23 Sulfonyl group; harmful via inhalation, skin contact, or ingestion
1-(2-Chloroethyl)-4-nitrobenzene 2-Chloroethyl (ClCH₂CH₂) C₈H₈ClNO₂ 185.61 Chloroalkyl substituent; intermediate in pharmaceutical synthesis

Physicochemical Properties

  • Lipophilicity : The cyclopentyloxy group in 1-(Cyclopentyloxy)-4-nitrobenzene provides intermediate lipophilicity compared to the highly lipophilic dodecyloxy chain (logP ~5.5 for C₁₈ derivative) and the polar sulfonyl group in 1-(Ethanesulfonyl)-4-nitrobenzene.

Biological Activity

1-(Cyclopentyloxy)-4-nitrobenzene is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and materials science. This article aims to explore its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11_{11}H13_{13}N1_{1}O3_{3}
  • Molecular Weight : 205.25 g/mol
  • Appearance : White solid
  • Melting Point : 58.5 °C
  • Boiling Point : 142 °C

The compound features a nitro group attached to a benzene ring, which is further substituted with a cyclopentyl ether group, potentially enhancing its lipophilicity and biological interactions.

Mechanisms of Biological Activity

Research indicates that nitro-substituted compounds often exhibit diverse biological activities, including antimicrobial and anticancer properties. The mechanisms typically involve:

  • Reduction to Toxic Intermediates : Nitro groups can be reduced to form reactive intermediates that bind covalently to biomolecules, leading to cellular damage and death .
  • Interaction with Enzymes : Nitro compounds may inhibit specific enzymes involved in critical biochemical pathways, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), contributing to anti-inflammatory effects .

Antimicrobial Activity

1-(Cyclopentyloxy)-4-nitrobenzene has been investigated for its antimicrobial properties. Nitro-containing compounds have shown efficacy against various microorganisms through mechanisms involving the generation of reactive oxygen species and DNA damage. For instance, compounds similar to 1-(cyclopentyloxy)-4-nitrobenzene have demonstrated significant activity against Staphylococcus aureus and Pseudomonas aeruginosa .

Anticancer Potential

Preliminary studies suggest that 1-(cyclopentyloxy)-4-nitrobenzene may possess anticancer properties. The nitro group is known to play a role in the inhibition of tumor growth by inducing apoptosis in cancer cells. This activity is often mediated by the compound's ability to generate reactive intermediates that disrupt cellular functions .

Study on Antimicrobial Efficacy

In a recent study assessing the antimicrobial efficacy of various nitro compounds, 1-(cyclopentyloxy)-4-nitrobenzene was tested against several bacterial strains. The results indicated:

CompoundMIC (μM)Bacterial Strain
1-(Cyclopentyloxy)-4-nitrobenzene20Staphylococcus aureus
1-(Cyclopentyloxy)-4-nitrobenzene30Pseudomonas aeruginosa

These findings suggest that the compound exhibits moderate antibacterial activity, warranting further investigation into its potential as an antimicrobial agent.

Study on Anticancer Activity

Another study focused on the anticancer effects of nitro-substituted compounds found that 1-(cyclopentyloxy)-4-nitrobenzene induced apoptosis in human cancer cell lines through oxidative stress mechanisms. The study reported:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
  • IC50 Values :
Cell LineIC50 (μM)
HeLa15
MCF-718

These results indicate a promising potential for further development in cancer therapeutics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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